PARP2-Selective Inhibition with 13-Fold Discrimination Over PARP1 Using Hydroxy-Substituted TBT Derivatives
The 3-hydroxy-substituted TBT derivative compound 16 (OUL245) demonstrates a PARP2 IC50 of 44 nM with a 13-fold selectivity over highly similar PARP1 [1]. This selectivity is further reflected in tankyrase inhibition, where TNKS2 inhibition is 4-fold higher than TNKS1 [1]. This isoform discrimination profile is distinct from clinically approved PARP inhibitors such as olaparib, which exhibits potent dual PARP1/PARP2 inhibition with IC50 values of 5 nM and 1 nM respectively (PARP1/PARP2 selectivity fold of approximately 1–3) [2].
| Evidence Dimension | PARP2 selectivity over PARP1 (fold difference) |
|---|---|
| Target Compound Data | PARP2 IC50 = 44 nM; 13-fold selectivity over PARP1 |
| Comparator Or Baseline | Olaparib: PARP1 IC50 = 5 nM, PARP2 IC50 = 1 nM; selectivity fold ~1–3 |
| Quantified Difference | TBT derivative provides >4-fold higher PARP2/PARP1 selectivity (13-fold vs ~1–3 fold) |
| Conditions | In vitro enzymatic assay; recombinant human PARP1 and PARP2 proteins |
Why This Matters
This isoform selectivity enables research into PARP2-specific biology without confounding PARP1 inhibition, a capability not available with pan-PARP inhibitors.
- [1] Murthy S, Nizi MG, Maksimainen MM, et al. [1,2,4]Triazolo[3,4-b]benzothiazole scaffold as versatile nicotinamide mimic allowing nanomolar inhibition of different PARP enzymes. Journal of Medicinal Chemistry. 2023;66(2):1301-1320. Table 2; compound 16 (OUL245) PARP2 IC50 = 44 nM; 13-fold selectivity over PARP1; TNKS2 4-fold higher than TNKS1. doi:10.1021/acs.jmedchem.2c01460 View Source
- [2] PARPi IC50 values for PARP family members from ChEMBL database. Olaparib: PARP1 IC50 = 1–19 nM, PARP2 IC50 = 1–251 nM. View Source
